molecular formula C9H8BrN3OS B13704050 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13704050
M. Wt: 286.15 g/mol
InChI Key: MUILVHQFRGCELM-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiadiazole moiety.

Preparation Methods

The synthesis of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination under the catalysis of iron powder, and finally deacetylation . The resulting 5-bromo-2-methoxyphenol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring .

Chemical Reactions Analysis

5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

The presence of the bromine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and influence the compound’s overall reactivity and biological activity .

Properties

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

MUILVHQFRGCELM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NN=C(S2)N

Origin of Product

United States

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